molecular formula C11H12O5 B8263746 Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- CAS No. 66178-04-9

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-

Cat. No.: B8263746
CAS No.: 66178-04-9
M. Wt: 224.21 g/mol
InChI Key: IHBVXNKKIAKFQI-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can be achieved through esterification reactions. One common method is the Fischer esterification, which involves the reaction of (S)-2-Hydroxybutanedioic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is less common but can be used under specific conditions .

Industrial Production Methods

Industrial production of benzyl esters often employs catalytic processes to enhance yield and efficiency. For example, the use of tetrabutylammonium iodide (TBAI) as a catalyst in the presence of an oxidant like hydrogen peroxide can facilitate the esterification of benzyl alcohols under mild conditions . This method is advantageous due to its simplicity and the high yields obtained.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Transesterification: Excess alcohol and acid/base catalyst.

Major Products

    Hydrolysis: (S)-2-Hydroxybutanedioic acid and benzyl alcohol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- is unique due to the presence of the benzyl group, which can impart different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3S)-3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBVXNKKIAKFQI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260092
Record name 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66178-04-9
Record name 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66178-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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